Cas no 1806923-09-0 (3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine)

3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine
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- Inchi: 1S/C8H11F2N3/c1-4-5(3-11)2-6(12)7(13-4)8(9)10/h2,8H,3,11-12H2,1H3
- InChI Key: XHICIYMTIOMSOV-UHFFFAOYSA-N
- SMILES: FC(C1=C(C=C(CN)C(C)=N1)N)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 166
- Topological Polar Surface Area: 64.9
- XLogP3: 0.1
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029067146-500mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine |
1806923-09-0 | 97% | 500mg |
$1,727.80 | 2022-03-31 | |
Alichem | A029067146-250mg |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine |
1806923-09-0 | 97% | 250mg |
$960.00 | 2022-03-31 | |
Alichem | A029067146-1g |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine |
1806923-09-0 | 97% | 1g |
$3,069.40 | 2022-03-31 |
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine Related Literature
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3. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine
Introduction to 3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine (CAS No. 1806923-09-0)
3-Amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine, identified by its CAS number 1806923-09-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine class of heterocyclic aromatic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the presence of multiple functional groups such as amino and difluoromethyl substituents, make it a promising candidate for further exploration in drug discovery and development.
The 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine structure is characterized by a pyridine core substituted with an amino group at the 3-position, an aminomethyl group at the 5-position, a difluoromethyl group at the 2-position, and a methyl group at the 6-position. This arrangement of functional groups contributes to the compound's distinct chemical properties and reactivity, which are essential for its potential role in synthetic chemistry and biological assays. The presence of multiple nitrogen atoms in the molecule also enhances its ability to interact with biological targets, making it a valuable scaffold for designing novel pharmacological agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives due to their wide range of biological activities. Studies have shown that compounds containing amino and difluoromethyl groups often exhibit significant interactions with enzymes and receptors, leading to potential therapeutic effects. For instance, the 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine molecule may serve as a key intermediate in the synthesis of more complex drug molecules designed to target specific diseases. Its structural flexibility allows for modifications that can enhance binding affinity and selectivity, which are critical factors in drug design.
One of the most compelling aspects of this compound is its potential application in the development of novel antibiotics and antiviral agents. The difluoromethyl group, in particular, has been shown to improve metabolic stability and bioavailability, making it a desirable feature in drug candidates. Additionally, the aminomethyl substituent provides a site for further functionalization, enabling chemists to create derivatives with tailored properties. These features make 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine a versatile building block for medicinal chemists seeking to develop new treatments against various pathogens.
Recent advancements in computational chemistry have also highlighted the importance of virtual screening in identifying promising drug candidates. The 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine molecule has been subjected to various computational studies to predict its binding interactions with biological targets. These studies have revealed that it may have significant affinity for certain enzymes and receptors involved in inflammatory responses and infectious diseases. This information has guided researchers in designing targeted experiments to validate these predictions experimentally.
The synthesis of 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine is another area of active research. Chemists have developed several synthetic routes to produce this compound efficiently while maintaining high purity standards. One such approach involves multi-step organic transformations starting from readily available precursors. These synthetic strategies take advantage of the reactivity of the functional groups present in the molecule to construct the desired structure step-by-step. The optimization of these synthetic routes is crucial for ensuring scalability and cost-effectiveness in pharmaceutical production.
In conclusion, 3-amino-5-(aminomethyl)-2-(difluoromethyl)-6-methylpyridine (CAS No. 1806923-09-0) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its role as a key intermediate in drug development underscores its importance in advancing medical research and treatment strategies. As scientific understanding continues to evolve, further exploration of this compound's properties and applications will undoubtedly contribute to groundbreaking discoveries in medicine.
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